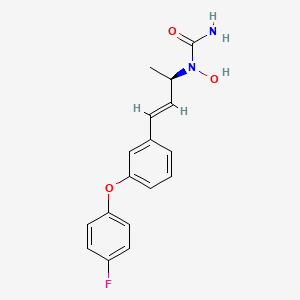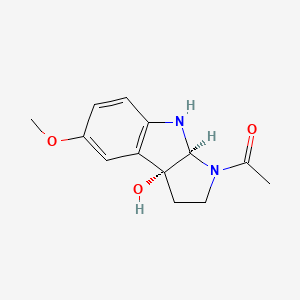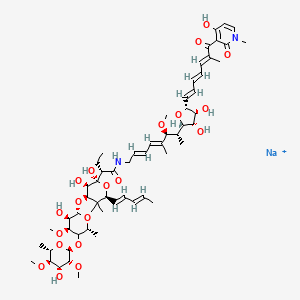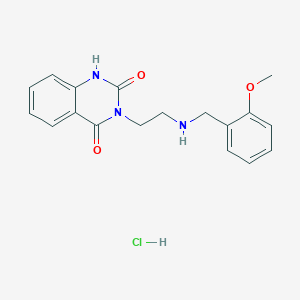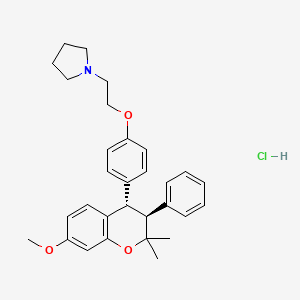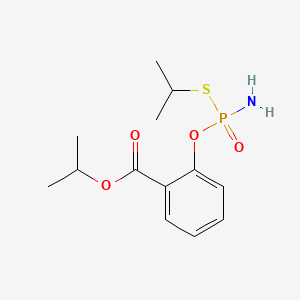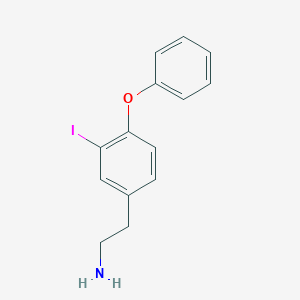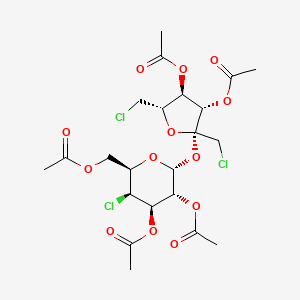
(S)-Pirbuterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pirbuterol is a chiral compound belonging to the class of beta-2 adrenergic agonists. It is primarily used as a bronchodilator to treat asthma and other respiratory conditions. The compound’s efficacy stems from its ability to relax bronchial smooth muscle, thereby easing breathing in patients with obstructive airway diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pirbuterol typically involves the resolution of racemic pirbuterol. One common method includes the use of chiral chromatography to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or chiral auxiliaries are employed to preferentially produce the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound often relies on large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is frequently used. Additionally, enzymatic resolution methods using lipases or other enzymes that can selectively hydrolyze one enantiomer are also employed.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Pirbuterol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(S)-Pirbuterol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution techniques and asymmetric synthesis.
Biology: Researchers use this compound to investigate the role of beta-2 adrenergic receptors in various physiological processes.
Medicine: The compound is studied for its therapeutic potential in treating respiratory diseases and its pharmacokinetics and pharmacodynamics.
Industry: this compound is used in the development of new bronchodilators and other therapeutic agents.
Mecanismo De Acción
(S)-Pirbuterol exerts its effects by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of smooth muscle cells, resulting in bronchodilation and improved airflow in the respiratory tract.
Comparación Con Compuestos Similares
Albuterol: Another beta-2 adrenergic agonist used as a bronchodilator.
Salmeterol: A long-acting beta-2 agonist with a similar mechanism of action.
Formoterol: Another long-acting beta-2 agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
Uniqueness: (S)-Pirbuterol is unique in its chiral specificity, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its racemic mixture or other beta-2 agonists. This specificity can lead to fewer side effects and improved therapeutic outcomes in certain patients.
Propiedades
Número CAS |
1352192-57-4 |
|---|---|
Fórmula molecular |
C12H20N2O3 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
6-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3/t11-/m0/s1 |
Clave InChI |
VQDBNKDJNJQRDG-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)NC[C@@H](C1=NC(=C(C=C1)O)CO)O |
SMILES canónico |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




